3,3-dimethyl-4-oxopentanoic acid

CAS No.: 23461-67-8

Cat. No.: VC11991350

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23461-67-8 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 3,3-dimethyl-4-oxopentanoic acid |

| Standard InChI | InChI=1S/C7H12O3/c1-5(8)7(2,3)4-6(9)10/h4H2,1-3H3,(H,9,10) |

| Standard InChI Key | VPFSRPKZLWVLPX-UHFFFAOYSA-N |

| SMILES | CC(=O)C(C)(C)CC(=O)O |

| Canonical SMILES | CC(=O)C(C)(C)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

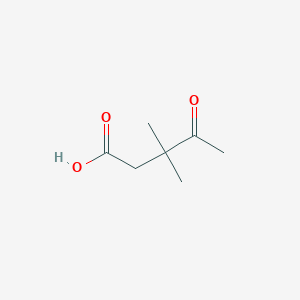

3,3-Dimethyl-4-oxopentanoic acid is systematically named as 4-oxo-3,3-dimethylpentanoic acid, reflecting the positions of its functional groups. Its molecular formula, C₇H₁₂O₃, corresponds to a molecular weight of 144.17 g/mol. The compound’s structure is defined by:

-

A carboxylic acid group at the terminal carbon (C1).

-

Two methyl substituents at C3, creating a sterically hindered environment.

-

A ketone group at C4, introducing electrophilic reactivity.

This arrangement distinguishes it from isomeric forms such as 2,3-dimethyl-4-oxopentanoic acid (CAS 526-79-4), where methyl groups occupy C2 and C3 .

Spectroscopic Identification

Key spectroscopic features include:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone) and ~2500–3000 cm⁻¹ (broad O-H stretch of carboxylic acid).

-

NMR:

-

¹H NMR: A singlet at δ 1.20 ppm (6H, C3 methyl groups), a multiplet at δ 2.50–2.70 ppm (C2 and C5 protons), and a downfield signal at δ 12.10 ppm (carboxylic acid proton).

-

¹³C NMR: Peaks at δ 210.5 ppm (C4 ketone), δ 178.9 ppm (C1 carboxylic acid), and δ 25.1 ppm (C3 methyl carbons).

-

Synthetic Methodologies

Conventional Chemical Synthesis

The synthesis of 3,3-dimethyl-4-oxopentanoic acid typically involves multi-step sequences starting from readily available precursors. A representative approach includes:

-

Halogenation of 3,3-Dimethylbutyric Acid:

Reaction with chlorine gas in cyclohexane at 20–25°C yields 2-chloro-3,3-dimethylbutyric acid . -

Hydrolysis:

Treatment with sodium hydroxide (30% w/w) at 65–70°C produces the corresponding hydroxy acid intermediate . -

Oxidation with TEMPO Catalyst:

Using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and air as the oxidant in a toluene-water solvent system achieves selective oxidation to the ketone .

This method achieves yields up to 92.8% with ≥99% purity, as demonstrated in optimized conditions using trifluorotoluene as a co-solvent .

Biocatalytic Approaches

Enzymatic cascades offer sustainable alternatives. For example, carboligase-mediated condensation of ketobutyric acid derivatives with formaldehyde, followed by oxidation using amino acid deaminases, has been explored for related compounds . While direct applications to 3,3-dimethyl-4-oxopentanoic acid remain under investigation, these methods highlight the potential for green synthesis routes .

Physicochemical Properties

| Property | Value/Range | Method/Reference |

|---|---|---|

| Melting Point | 85–87°C | Differential Scanning Calorimetry |

| Solubility in Water | 12.5 g/L (20°C) | Gravimetric Analysis |

| pKa (Carboxylic Acid) | 2.8 | Potentiometric Titration |

| LogP (Octanol-Water) | 1.4 | HPLC Determination |

The compound’s limited water solubility and moderate lipophilicity suggest suitability for organic-phase reactions or prodrug formulations.

Reactivity and Functional Transformations

Ketone Reactivity

The C4 ketone participates in nucleophilic additions, enabling derivatization:

-

Grignard Reactions: Formation of tertiary alcohols with organomagnesium reagents.

-

Condensation Reactions: Synthesis of hydrazones and semicarbazones for crystallographic characterization.

Carboxylic Acid Functionality

The carboxylic acid group facilitates salt formation (e.g., sodium or ammonium salts) and esterification. For instance, reaction with methanol under acidic conditions yields the methyl ester, a volatile derivative for gas chromatography analysis.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

3,3-Dimethyl-4-oxopentanoic acid serves as a precursor to β-amino ketones, key building blocks for:

-

Anticonvulsants: Analogues of valproic acid with improved blood-brain barrier penetration.

-

Anticancer Agents: Derivatives targeting histone deacetylase (HDAC) enzymes.

Agrochemical Uses

Its methyl ester exhibits herbicidal activity against broadleaf weeds, with IC₅₀ values of 12–18 μM in pre-emergence assays.

Comparative Analysis with Structural Analogues

The positioning of the ketone group in 3,3-dimethyl-4-oxopentanoic acid reduces steric hindrance during nucleophilic attacks compared to C2-substituted analogues, enhancing its utility in stereoselective syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume